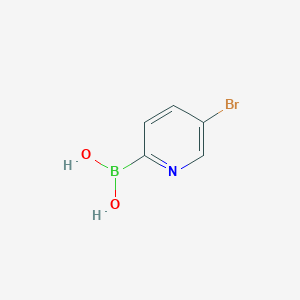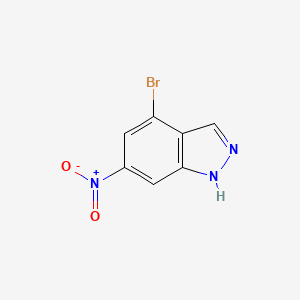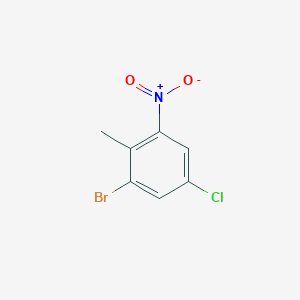
5-Bromopyridine-2-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromopyridine-2-boronic acid is a chemical compound with the molecular formula C5H5BBrNO2 . It is used as a reactant in various chemical reactions, including iterative cross-coupling reactions for the synthesis of non-cytotoxic terpyridines, the Garlanding approach for the synthesis of phenyl-pyridyl scaffolds, and cyanation for the synthesis of aromatic nitriles .
Molecular Structure Analysis
The molecular structure of 5-Bromopyridine-2-boronic acid consists of a pyridine ring with a bromine atom attached at the 5th position and a boronic acid group attached at the 2nd position .Chemical Reactions Analysis
Boronic acids, including 5-Bromopyridine-2-boronic acid, are involved in various chemical reactions. These include the Pd-catalyzed C─C Suzuki-Miyaura couplings, the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation .Physical And Chemical Properties Analysis
5-Bromopyridine-2-boronic acid has a molecular weight of 201.82 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. It’s used to construct carbon-carbon bonds, which is a fundamental step in creating complex organic molecules .
Polymerization Reactions
5-Bromopyridine-2-boronic acid: is involved in polymerization reactions. It can help in creating polymers with specific properties, which have applications in materials science and engineering .
Sensing Applications
Boronic acids, including 5-Bromopyridine-2-boronic acid , are used in the detection of diols and anions. They act as molecular receptors in various sensing methods, both optical and electrochemical .
Synthesis of Bioactive Molecules
It’s also used in the synthesis of bioactive molecules. These molecules have biological activities that can lead to the development of new therapeutic agents .
Natural Product Synthesis
5-Bromopyridine-2-boronic acid: is utilized in the synthesis of natural products. These compounds are often complex molecules that are produced by living organisms and have various applications in medicine and biology .
Synthetic Methodologies
Lastly, it plays a role in developing new synthetic methodologies. Researchers use it to explore new chemical reactions and processes that can make the synthesis of complex molecules more efficient and sustainable .
Wirkmechanismus
Target of Action
5-Bromopyridine-2-boronic acid is a boronic acid derivative that is primarily used in Suzuki-Miyaura coupling reactions . The primary targets of this compound are the organic groups involved in these reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in Suzuki-Miyaura coupling . In this process, the boronic acid group of the compound is transferred from boron to palladium, a transition metal catalyst .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by 5-Bromopyridine-2-boronic acid, is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Safety and Hazards
When handling 5-Bromopyridine-2-boronic acid, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment . It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .
Zukünftige Richtungen
The use of boronic acids, including 5-Bromopyridine-2-boronic acid, in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the growing interest in these compounds, especially after the discovery of the drug bortezomib, it is expected that the studies with boronic acids in medicinal chemistry will be extended, in order to obtain new promising drugs shortly .
Eigenschaften
IUPAC Name |
(5-bromopyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BBrNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3,9-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEZDGLOEZASOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BBrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628582 |
Source


|
| Record name | (5-Bromopyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopyridine-2-boronic acid | |
CAS RN |
652148-97-5 |
Source


|
| Record name | (5-Bromopyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














